molecular formula C8H14O2 B081458 4,4,6-Trimethyloxan-2-one CAS No. 10603-06-2

4,4,6-Trimethyloxan-2-one

Cat. No. B081458
CAS RN: 10603-06-2
M. Wt: 142.2 g/mol
InChI Key: ANAWSOIMWQHBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,6-Trimethyloxan-2-one is a cyclic carbonate that has been used in various scientific research applications. It is a colorless liquid with a mild odor and is soluble in water and organic solvents. This compound is known for its unique chemical properties and has been used in a variety of studies due to its ability to undergo ring-opening polymerization.

Mechanism Of Action

The mechanism of action of 4,4,6-Trimethyloxan-2-one involves ring-opening polymerization. This process involves the opening of the cyclic carbonate ring, which results in the formation of linear polymers. The polymerization reaction is typically initiated by the use of a catalyst, which can be either an acid or a base.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4,4,6-Trimethyloxan-2-one. However, studies have shown that this compound is relatively non-toxic and does not have any significant adverse effects on living organisms.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4,4,6-Trimethyloxan-2-one in lab experiments is its ability to undergo ring-opening polymerization. This property makes it an ideal candidate for the synthesis of biodegradable polymers, which have a wide range of applications. However, one of the limitations of using this compound is its relatively low reactivity, which can make it difficult to achieve high molecular weight polymers.

Future Directions

There are several future directions for the use of 4,4,6-Trimethyloxan-2-one in scientific research. One potential area of research is the development of new catalysts for ring-opening polymerization, which could lead to the synthesis of higher molecular weight polymers. Another area of research is the use of this compound in the development of new drug delivery systems, which could have significant implications for the treatment of various diseases. Additionally, there is potential for the use of 4,4,6-Trimethyloxan-2-one in the development of new packaging materials that are biodegradable and environmentally friendly.
Conclusion:
In conclusion, 4,4,6-Trimethyloxan-2-one is a cyclic carbonate that has been used in various scientific research applications. This compound is known for its unique chemical properties and has been used in the synthesis of biodegradable polymers. While there is limited information available on the biochemical and physiological effects of this compound, it is relatively non-toxic and does not have any significant adverse effects on living organisms. There are several future directions for the use of 4,4,6-Trimethyloxan-2-one in scientific research, including the development of new catalysts for ring-opening polymerization and the use of this compound in the development of new drug delivery systems and packaging materials.

Scientific Research Applications

4,4,6-Trimethyloxan-2-one has been used in various scientific research applications, including the development of biodegradable polymers. This compound is known for its ability to undergo ring-opening polymerization, which makes it an ideal candidate for the synthesis of biodegradable polymers. These polymers have a wide range of applications, including drug delivery systems, tissue engineering, and packaging materials.

properties

CAS RN

10603-06-2

Product Name

4,4,6-Trimethyloxan-2-one

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

4,4,6-trimethyloxan-2-one

InChI

InChI=1S/C8H14O2/c1-6-4-8(2,3)5-7(9)10-6/h6H,4-5H2,1-3H3

InChI Key

ANAWSOIMWQHBPG-UHFFFAOYSA-N

SMILES

CC1CC(CC(=O)O1)(C)C

Canonical SMILES

CC1CC(CC(=O)O1)(C)C

Other CAS RN

10603-06-2
71566-51-3

synonyms

Tetrahydro-4,4,6-trimethyl-2H-pyran-2-one

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.84 gm of 2,2,4-trimethyl-cyclopentanone were dissolved in 50 ml of chloroform and cooled in the ice bath. At 0° C., a solution of 0.2 gm of sodium acetate in 11.4 gm of a 40% aqueous peracetic acid was added. The reaction mixture was stirred for 18 hours at room temperature, then neutralized with a sodium hydrogen carbonate solution. The organic phase was separated, dried and concentrated. By distillation, 3.4 gm of 4,6,6-trimethyl-tetrahydropyran-2 -one (I) were recovered with the following characteristics:
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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